2-ethoxy-N-methyl-4-nitroaniline
Description
2-Ethoxy-N-methyl-4-nitroaniline (C₉H₁₂N₂O₃) is a nitroaromatic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2, a nitro group (-NO₂) at position 4, and an N-methylamino group (-NHCH₃) at position 1. This structural configuration confers unique electronic and steric properties, making it relevant in organic synthesis, agrochemical research, and nonlinear optics (NLO) applications. The ethoxy group enhances solubility in polar solvents compared to nonpolar analogs, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.206 |
IUPAC Name |
2-ethoxy-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9-6-7(11(12)13)4-5-8(9)10-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
KURDHIGIEPPMTE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Ethoxy-N-methyl-4-nitroaniline and Analogous Compounds
- In contrast, chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing, reducing aromatic ring reactivity in nucleophilic substitutions.
- Solubility : Ethoxy-substituted derivatives exhibit higher solubility in organic solvents compared to methyl or chloro analogs, as seen in N-ethyl-4-(methoxymethyl)-2-nitroaniline ().
Nonlinear Optical (NLO) Activity
MNA (2-methyl-4-nitroaniline) is a benchmark NLO material with a second-harmonic generation (SHG) efficiency 1.5× that of urea. Substitution at the amino group (e.g., N-benzyl-MNA) enhances SHG activity further (up to 2× MNA) by optimizing molecular hyperpolarizability (β tensor). The ethoxy group in 2-ethoxy-N-methyl-4-nitroaniline may similarly enhance β values by extending conjugation, though experimental data are lacking.
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